molecular formula C17H23N5O2 B6449454 1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one CAS No. 2548983-30-6

1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one

Cat. No.: B6449454
CAS No.: 2548983-30-6
M. Wt: 329.4 g/mol
InChI Key: NEANMRHMKDDFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of imidazopyridazines. This compound is characterized by the presence of a piperazine ring, an imidazopyridazine moiety, and a tert-butyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazopyridazine Core: The imidazopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the imidazopyridazine core reacts with piperazine derivatives under suitable conditions.

    Final Coupling Reaction: The final step involves coupling the piperazine derivative with ethanone derivatives to form the target compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the piperazine or imidazopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

1. Anticancer Activity :
Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold can act as inhibitors of specific protein kinases involved in cancer signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

2. Neurological Applications :
The potential neuroprotective effects of this compound are under investigation, particularly in relation to neurodegenerative diseases. It may modulate pathways associated with neuronal survival and repair mechanisms.

3. Anti-inflammatory Properties :
Studies have shown that derivatives of imidazo[1,2-b]pyridazine can exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of 1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer models, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic investigations revealed that it modulates the expression of key survival factors such as Bcl-2 and Bax, suggesting its potential use in treating neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may bind to a receptor and block its activity, thereby preventing downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

    1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)propan-1-one: Similar structure with a propanone group instead of ethanone.

    1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)butan-1-one: Similar structure with a butanone group instead of ethanone.

Uniqueness

1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Biological Activity

The compound 1-(4-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is represented as C15H20N4OC_{15}H_{20}N_{4}O with a molecular weight of approximately 284.35 g/mol. The structure incorporates a tert-butylimidazo[1,2-b]pyridazine moiety linked to a piperazine group, which is further connected to an ethanone functional group. This arrangement suggests diverse chemical properties that may contribute to its biological activities.

Research indicates that the compound may interact with various biological targets, particularly in the context of cancer and infectious diseases. The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, leading to compounds with diverse biological activities including:

  • Anticancer activity : The compound has shown potential as an inhibitor of specific protein kinases involved in cancer signaling pathways.
  • Antimicrobial properties : Preliminary studies suggest activity against certain pathogens, possibly through mechanisms involving disruption of cellular processes.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Type Description References
AnticancerInhibits protein kinases; potential efficacy against breast cancer cell lines.
AntimicrobialExhibits activity against Cryptosporidium species; modest potency observed.
Cardiotoxicity RiskPotential inhibition of hERG ion channel at higher concentrations.

Case Studies

Several studies have investigated the biological effects and therapeutic potential of this compound:

  • In Vitro Studies : A study demonstrated that the compound exhibited moderate potency against human breast cancer cells, with an IC50 value indicating significant cytotoxicity at concentrations around 18 μM. This suggests its potential as a lead compound for further development in oncology .
  • In Vivo Models : The compound was tested in various animal models for its efficacy against C. parvum infections. Results indicated oral efficacy and a need for further optimization to enhance potency and reduce cardiotoxicity risks associated with hERG channel inhibition .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the linker and aryl tail regions of related compounds led to the discovery of more potent analogs with improved selectivity profiles for biological targets while minimizing side effects .

Properties

IUPAC Name

1-[4-(2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12(23)20-7-9-21(10-8-20)16(24)13-5-6-15-18-14(17(2,3)4)11-22(15)19-13/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEANMRHMKDDFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.